benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that combines the structural features of benzofuran and pyrrolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrrolopyrimidine ring system. The final step involves the formation of the methanone linkage between these two moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield this compound oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Phenyl-1-benzofuran-5-amine
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 5-Amino-2-benzofuran-1(3H)-one
- N-{2-[(1-Benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
- (3-Amino-benzofuran-2-yl)-phenyl-methanone
- 3-Amino-N-phenyl-1-benzofuran-2-carboxamide
Uniqueness
Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to its specific structural features that combine benzofuran and pyrrolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzofuran-2-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(14-5-10-3-1-2-4-13(10)20-14)18-7-11-6-16-9-17-12(11)8-18/h1-6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMAQZJGOAGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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